molecular formula C17H22N4O2 B7536421 1-[(3-Methyl-1,2-oxazol-5-yl)methyl]-3-(1-phenylpiperidin-4-yl)urea

1-[(3-Methyl-1,2-oxazol-5-yl)methyl]-3-(1-phenylpiperidin-4-yl)urea

Cat. No. B7536421
M. Wt: 314.4 g/mol
InChI Key: MIOFLFOLAZBLHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3-Methyl-1,2-oxazol-5-yl)methyl]-3-(1-phenylpiperidin-4-yl)urea, also known as MPPI, is a novel compound that has attracted significant interest from researchers due to its potential therapeutic applications. MPPI is a small molecule that belongs to the class of urea derivatives and has been shown to possess potent antitumor and antiviral activities.

Mechanism of Action

The exact mechanism of action of 1-[(3-Methyl-1,2-oxazol-5-yl)methyl]-3-(1-phenylpiperidin-4-yl)urea is not fully understood. However, it has been proposed that 1-[(3-Methyl-1,2-oxazol-5-yl)methyl]-3-(1-phenylpiperidin-4-yl)urea exerts its antitumor and antiviral activities by inhibiting the activity of certain enzymes involved in DNA replication and viral replication. 1-[(3-Methyl-1,2-oxazol-5-yl)methyl]-3-(1-phenylpiperidin-4-yl)urea has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
1-[(3-Methyl-1,2-oxazol-5-yl)methyl]-3-(1-phenylpiperidin-4-yl)urea has been shown to have a low toxicity profile and does not cause significant adverse effects in animal models. In addition to its antitumor and antiviral activities, 1-[(3-Methyl-1,2-oxazol-5-yl)methyl]-3-(1-phenylpiperidin-4-yl)urea has been shown to possess anti-inflammatory and neuroprotective properties. 1-[(3-Methyl-1,2-oxazol-5-yl)methyl]-3-(1-phenylpiperidin-4-yl)urea has also been shown to enhance the efficacy of certain chemotherapeutic agents, making it a promising candidate for combination therapy.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-[(3-Methyl-1,2-oxazol-5-yl)methyl]-3-(1-phenylpiperidin-4-yl)urea is its potent antitumor and antiviral activities. 1-[(3-Methyl-1,2-oxazol-5-yl)methyl]-3-(1-phenylpiperidin-4-yl)urea is also easy to synthesize and has a low toxicity profile. However, one of the limitations of 1-[(3-Methyl-1,2-oxazol-5-yl)methyl]-3-(1-phenylpiperidin-4-yl)urea is its limited solubility, which can make it difficult to administer in vivo. In addition, further studies are needed to fully elucidate the mechanism of action of 1-[(3-Methyl-1,2-oxazol-5-yl)methyl]-3-(1-phenylpiperidin-4-yl)urea.

Future Directions

There are several future directions for 1-[(3-Methyl-1,2-oxazol-5-yl)methyl]-3-(1-phenylpiperidin-4-yl)urea research. One area of interest is the development of 1-[(3-Methyl-1,2-oxazol-5-yl)methyl]-3-(1-phenylpiperidin-4-yl)urea analogs with improved solubility and potency. Another area of interest is the evaluation of 1-[(3-Methyl-1,2-oxazol-5-yl)methyl]-3-(1-phenylpiperidin-4-yl)urea in combination with other chemotherapeutic agents for the treatment of cancer and viral infections. Further studies are also needed to fully understand the mechanism of action of 1-[(3-Methyl-1,2-oxazol-5-yl)methyl]-3-(1-phenylpiperidin-4-yl)urea and its potential therapeutic applications in other disease states.

Synthesis Methods

The synthesis of 1-[(3-Methyl-1,2-oxazol-5-yl)methyl]-3-(1-phenylpiperidin-4-yl)urea involves the reaction of 1-phenylpiperidin-4-amine with 3-methyl-5-formyl-1,2-oxazole in the presence of a reducing agent and a base to yield the intermediate 1-[(3-methyl-1,2-oxazol-5-yl)methyl]-3-(1-phenylpiperidin-4-yl)urea. The intermediate is then converted to the final product 1-[(3-Methyl-1,2-oxazol-5-yl)methyl]-3-(1-phenylpiperidin-4-yl)urea by treatment with a mild acid.

Scientific Research Applications

1-[(3-Methyl-1,2-oxazol-5-yl)methyl]-3-(1-phenylpiperidin-4-yl)urea has been extensively studied for its antitumor and antiviral activities. In vitro studies have shown that 1-[(3-Methyl-1,2-oxazol-5-yl)methyl]-3-(1-phenylpiperidin-4-yl)urea inhibits the proliferation of a wide range of cancer cell lines, including breast, lung, and colon cancer. 1-[(3-Methyl-1,2-oxazol-5-yl)methyl]-3-(1-phenylpiperidin-4-yl)urea has also been shown to possess potent antiviral activity against a variety of viruses, including human immunodeficiency virus (HIV), hepatitis B virus (HBV), and herpes simplex virus (HSV).

properties

IUPAC Name

1-[(3-methyl-1,2-oxazol-5-yl)methyl]-3-(1-phenylpiperidin-4-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2/c1-13-11-16(23-20-13)12-18-17(22)19-14-7-9-21(10-8-14)15-5-3-2-4-6-15/h2-6,11,14H,7-10,12H2,1H3,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIOFLFOLAZBLHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CNC(=O)NC2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3-Methyl-1,2-oxazol-5-yl)methyl]-3-(1-phenylpiperidin-4-yl)urea

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